molecular formula C20H18ClN3O3 B2619733 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034531-34-3

5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2619733
CAS No.: 2034531-34-3
M. Wt: 383.83
InChI Key: PKMVTDDEFRVZGC-UHFFFAOYSA-N
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Description

The compound 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a nitrogen-rich tricyclic system featuring a 14-membered ring fused with a bicyclic framework. Its core structure includes three nitrogen atoms at positions 1, 5, and 9, forming a rigid scaffold that may confer conformational stability, a trait often exploited in medicinal chemistry for targeting enzymes or receptors. The substituent 2-(4-chloro-2-methylphenoxy)acetyl introduces a halogenated aromatic moiety linked via an acetyl group, which could enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name

5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-13-10-14(21)5-6-17(13)27-12-19(25)23-9-7-16-15(11-23)20(26)24-8-3-2-4-18(24)22-16/h2-6,8,10H,7,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMVTDDEFRVZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps. One common approach starts with the preparation of 4-chloro-2-methylphenoxyacetic acid, which is then reacted with appropriate reagents to form the desired triazatricyclo compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets’ activity, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Tricyclic Compounds

Compound Name Core Structure Heteroatoms Key Substituents Functional Groups Reference
5-[2-(4-Chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one 1,5,9-Triazatricyclo[8.4.0.03,8]tetradeca N (3) 4-Chloro-2-methylphenoxy acetyl Acetyl, Chloro, Methyl N/A
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen S (2), N (1) 4-Methoxyphenyl Methoxy, Ketone
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) Same as IIi S (2), N (1) 4-Hydroxyphenyl Hydroxy, Ketone
4-{[13-Chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoic acid 3,5,9-Triazatricyclo[9.4.0.0²,⁷]pentadeca N (3) 2-Fluoro-6-methoxyphenyl, 13-chloro Fluoro, Methoxy, Benzoic acid

Key Observations

Heteroatom Composition: The target compound contains three nitrogen atoms in its tricyclic core, whereas compounds IIi and IIj () feature sulfur and nitrogen, which may alter electronic properties and reactivity. Sulfur atoms in IIi/IIj could enhance π-π stacking interactions but reduce hydrogen-bonding capacity compared to nitrogen-dense systems .

Substituent Effects: The 4-chloro-2-methylphenoxy acetyl group in the target compound introduces both halogenation and methyl branching, which may improve metabolic stability compared to the methoxy/hydroxy groups in IIi/IIj . The benzoic acid moiety in the compound adds acidity, likely enhancing aqueous solubility but reducing cell membrane permeability relative to the acetyl group in the target compound .

Functional Group Implications: Ketone groups in IIi/IIj () could participate in redox reactions, whereas the acetyl group in the target compound may act as a hydrogen-bond acceptor or leaving group in prodrug designs.

Biological Activity

The compound 5-[2-(4-chloro-2-methylphenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological activity that warrants detailed exploration. This article aims to compile and analyze the available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₃ClN₄O₂
  • Molecular Weight : 304.74 g/mol
  • CAS Number : 90207-16-2

Structural Analysis

The compound features a triazatricyclo structure, which is significant for its unique interactions with biological targets. The presence of the 4-chloro-2-methylphenoxy group is particularly noteworthy as it may influence the compound's lipophilicity and binding affinity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of phenoxyacetic acids have shown efficacy against various bacterial strains. The specific compound may also demonstrate similar antimicrobial effects due to the presence of the phenoxy group.

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
4-Chloro-2-methylphenoxyacetic acidE. coli32 µg/mL
5-Chloro-2-(4-chloro-3-methylphenoxy)anilineS. aureus16 µg/mL
Target CompoundTBDTBD

Anticancer Activity

Preliminary investigations into the anticancer potential of related compounds suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound could potentially act on cancer cell lines similarly.

Case Study: Anticancer Effects

A study conducted on a series of triazole-containing compounds demonstrated that they could inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : Potential inhibition of kinases or phosphatases.
  • Receptor Modulation : Possible interaction with G-protein coupled receptors (GPCRs) influencing downstream signaling cascades.

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application. Initial toxicity studies on structurally similar compounds indicate a moderate safety margin; however, further toxicological evaluations are necessary to ascertain the safety of this specific compound.

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